molecular formula C10H4Br4N2 B1503474 2,5,2',5'-Tetrabromo-[4,4']bipyridinyl

2,5,2',5'-Tetrabromo-[4,4']bipyridinyl

Cat. No.: B1503474
M. Wt: 471.77 g/mol
InChI Key: BJKGPVXTOVUEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- is a halogenated derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. The addition of bromine atoms at the 2,2’,5,5’ positions significantly alters its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- typically involves the bromination of 4,4’-bipyridine. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in a solvent such as acetic acid or chloroform, and the temperature is carefully regulated to ensure complete bromination .

Industrial Production Methods

Industrial production of 4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- primarily involves its ability to form coordination complexes with metals. The bromine atoms enhance its ability to participate in halogen bonding, which is crucial for the formation of stable complexes. These complexes can interact with various molecular targets and pathways, depending on the metal and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bipyridine, 2,2’,5,5’-tetrabromo- is unique due to the specific positioning of the bromine atoms, which enhances its ability to form halogen bonds and participate in coordination chemistry. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .

Properties

Molecular Formula

C10H4Br4N2

Molecular Weight

471.77 g/mol

IUPAC Name

2,5-dibromo-4-(2,5-dibromopyridin-4-yl)pyridine

InChI

InChI=1S/C10H4Br4N2/c11-7-3-15-9(13)1-5(7)6-2-10(14)16-4-8(6)12/h1-4H

InChI Key

BJKGPVXTOVUEJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)Br)C2=CC(=NC=C2Br)Br

Origin of Product

United States

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